molecular formula C14H10N2O2 B13981226 3-(4-Nitrophenyl)-1H-indole CAS No. 51206-84-9

3-(4-Nitrophenyl)-1H-indole

Cat. No.: B13981226
CAS No.: 51206-84-9
M. Wt: 238.24 g/mol
InChI Key: KWFMXELQSVUTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Indole (B1671886) Derivatives in Chemical Research

Indole, a bicyclic aromatic heterocycle, serves as a fundamental structural motif in a vast array of natural products and synthetic compounds. mdpi.compcbiochemres.com Its derivatives are of paramount importance in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities and physicochemical properties. mdpi.comnih.govopenmedicinalchemistryjournal.com The indole scaffold is a "privileged structure," meaning it is a recurring molecular framework in numerous biologically active compounds, including alkaloids, neurotransmitters like serotonin, and the amino acid tryptophan. pcbiochemres.com The ongoing exploration of indole chemistry continues to yield novel compounds with significant potential. pcbiochemres.combiosynth.com

Importance of Nitrophenyl Substitution in Indole Chemistry

The introduction of a nitrophenyl group onto the indole core profoundly influences its electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, which can significantly alter the electron density of both the phenyl and indole ring systems. This modification can render the indole nucleus susceptible to nucleophilic attack, a reactivity pattern less common for the typically electron-rich indole. researchgate.net Specifically, a nitro group at the 3-position of the indole ring creates an electrophilic center, enabling a range of dearomatization and functionalization reactions. researchgate.net This altered reactivity opens up new avenues for the synthesis of complex, substituted indolines and other heterocyclic systems. researchgate.net

Scope and Research Focus on 3-(4-Nitrophenyl)-1H-indole in Academic Contexts

This article focuses specifically on the chemical compound this compound. The research interest in this particular molecule stems from the unique interplay between the electron-rich indole nucleus and the electron-deficient 4-nitrophenyl substituent at the C3 position. This substitution pattern leads to distinct chemical behaviors and provides a versatile platform for further chemical modifications. The academic focus is primarily on its synthesis, detailed characterization, and its utility as a building block in the construction of more complex molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51206-84-9

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

3-(4-nitrophenyl)-1H-indole

InChI

InChI=1S/C14H10N2O2/c17-16(18)11-7-5-10(6-8-11)13-9-15-14-4-2-1-3-12(13)14/h1-9,15H

InChI Key

KWFMXELQSVUTCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of a related compound, 3,3'-((4-nitrophenyl)methylene)bis-1H-indole, shows characteristic absorption bands. For 3-(4-nitrophenyl)-1H-indole, the spectrum is expected to exhibit key vibrational modes. The N-H stretching vibration of the indole (B1671886) ring typically appears as a sharp to broad band in the region of 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ range. The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations, which are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic rings (indole and nitrophenyl) are expected to appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the aromatic amine will also be present.

Table 1: Characteristic FTIR Spectral Data of a Related Compound, 3,3'-((3-hydroxy,4-methoxyphenyl)methylene)bis-1H-indole

Wavenumber (cm⁻¹)Assignment
3404.6N-H Stretch
2923.6, 2852.8C-H Stretch (aliphatic)
1705.1C=O Stretch (impurity or overtone)
1604.4C=C Stretch (aromatic)
1518.0NO₂ Asymmetric Stretch
1346.2NO₂ Symmetric Stretch
1106.0C-O Stretch
742.4C-H Bending (ortho-disubstituted)

Note: Data is for a structurally related compound and serves as a reference. rsc.org

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds. The Raman spectrum of this compound is expected to show strong bands for the aromatic C=C stretching vibrations and the symmetric stretch of the nitro group. The indole ring breathing mode would also be a characteristic feature. Research on similar compounds, such as 2-(Adamantan-1-yl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, utilizes FT-Raman spectroscopy to complement FTIR data for a complete vibrational analysis. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound provides information on the number, environment, and connectivity of protons. The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically above δ 10.0 ppm. The protons of the indole ring will show characteristic splitting patterns in the aromatic region (δ 7.0-8.0 ppm). The proton at the C2 position of the indole ring is expected to be a singlet or a doublet, depending on the coupling with the N-H proton. The protons on the benzene (B151609) ring of the indole moiety (H4, H5, H6, H7) will exhibit complex splitting patterns. The protons of the 4-nitrophenyl group will appear as two distinct doublets in the downfield region due to the strong electron-withdrawing effect of the nitro group. Specifically, the protons ortho to the nitro group will be more deshielded than the protons meta to it.

Table 2: ¹H NMR Spectral Data of a Related Compound, 3,3'-((4-nitrophenyl)methylene)bis-1H-indole in DMSO-d₆

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Assignment
10.8bs-NH
7.3d8.42H, Ph
7.2d8.02H, Ph
7.1d8.42H, Ph
7.01t7.60, 14.82H, Ph
6.84t8.0, 15.22H, Ph
6.8d8.42H, CH
6.7d-2H
6.0s-1H, CH

Note: Data is for a structurally related compound and serves as a reference. core.ac.uk

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms attached to the electron-withdrawing nitro group in the 4-nitrophenyl ring are expected to have the most downfield chemical shifts. The carbon atoms of the indole ring will also appear in the aromatic region, with the C3a and C7a carbons typically having distinct chemical shifts. The C2 carbon of the indole ring, being adjacent to the nitrogen atom, will also have a characteristic chemical shift.

Table 3: ¹³C NMR Spectral Data of a Related Compound in DMSO-d₆

Chemical Shift (δ ppm)Assignment
153.7C (quaternary)
146.1C-NO₂
136.6C (quaternary)
127.32C, CH (aromatic)
125.4CH (aromatic)
123.2CH (aromatic)
123.182C, CH (aromatic)
121.17CH (aromatic)
119.4CH (aromatic)
118.6CH (aromatic)
118.3C (quaternary)
111.5CH (aromatic)
68.1CH (methine)

Note: Data is for a structurally related compound and serves as a reference. rsc.org

COSY: This experiment establishes correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the indole and nitrophenyl rings.

HSQC: This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of protonated carbons.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the linkage between the indole and 4-nitrophenyl moieties. For instance, a correlation between the C2 proton of the indole ring and the C1' carbon of the nitrophenyl ring would confirm the 3-substitution pattern.

Through the combined application of these advanced NMR methods, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometric Techniques

Mass spectrometry is an indispensable tool for confirming the molecular identity and structural features of this compound. Different ionization and analysis methods offer complementary information.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules without causing significant fragmentation. nih.govlibretexts.org For this compound, ESI-MS analysis would be expected to primarily show the intact molecule with a charge acquired through protonation or deprotonation. nih.gov In positive-ion mode, the protonated molecule, [M+H]⁺, would be the dominant species. nih.gov Conversely, in negative-ion mode, the deprotonated molecule, [M-H]⁻, would be observed, likely facilitated by the acidic N-H proton of the indole ring. Low-energy collision-induced dissociation can be used to elicit characteristic fragmentation patterns, which often involve the cleavage of the bond between the indole and nitrophenyl rings or the loss of the nitro group. cornell.edu

Ion SpeciesFormulaModeExpected m/z
Protonated Molecule[C₁₄H₁₀N₂O₂ + H]⁺Positive239.08
Deprotonated Molecule[C₁₄H₁₀N₂O₂ - H]⁻Negative237.07
Sodium Adduct[C₁₄H₁₀N₂O₂ + Na]⁺Positive261.06

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is suitable for compounds that are volatile and thermally stable enough to be vaporized without decomposition. The analysis of this compound by GC-MS would involve passing the vaporized compound through a chromatographic column to separate it from any impurities before it enters the mass spectrometer.

In the mass spectrometer, electron impact (EI) is the most common ionization method used in GC-MS. This high-energy technique typically produces a prominent molecular ion (M⁺) peak and a rich fragmentation pattern that serves as a molecular fingerprint. Expected fragmentation pathways for this compound under EI conditions would include:

Molecular Ion (M⁺): The intact molecule with one electron removed.

Loss of Nitro Group: Cleavage of the C-N bond to release a nitro radical (•NO₂), resulting in a [M-46]⁺ fragment.

Ring Cleavage: Fragmentation of the indole or nitrophenyl rings.

Inter-ring Cleavage: Scission of the bond connecting the two aromatic systems.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). rsc.org This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. nih.govscispace.com

For this compound, HRMS would be used to confirm its elemental composition of C₁₄H₁₀N₂O₂. For instance, in a study of a related compound, 3,3'-((4-Nitrophenyl)methylene)bis(1H-indole), HRMS was used to confirm the experimental mass, where the deprotonated molecule [M-H]⁻ was found at m/z 366.12896, corresponding to the formula C₂₃H₁₆N₃O₂. mdpi.com This demonstrates the power of HRMS in validating the structure of complex indole derivatives.

ParameterValue
Molecular FormulaC₁₄H₁₀N₂O₂
Exact Mass (Monoisotopic)238.07423 g/mol
Analysis ModeESI-TOF, Orbitrap
Expected Ion (Positive)[M+H]⁺ = 239.08150
Expected Ion (Negative)[M-H]⁻ = 237.06710

X-ray Crystallography and Solid-State Structural Analysis

The table below presents representative bond lengths and angles that would be expected for this compound, based on standard values for these functional groups.

ParameterDescriptionExpected Value (Å or °)
C-C (indole)Carbon-carbon bond within the indole ring~1.36 - 1.44 Å
C-N (indole)Carbon-nitrogen bond within the indole ring~1.37 - 1.38 Å
C-C (phenyl)Carbon-carbon bond within the phenyl ring~1.39 Å
C-N (nitro)Carbon-nitrogen bond of the nitro group~1.47 Å
N-O (nitro)Nitrogen-oxygen bond of the nitro group~1.22 Å
C-C-C (phenyl)Bond angle within the phenyl ring~120°
C-N-C (indole)Bond angle within the indole pyrrole (B145914) ring~108°

The supramolecular architecture of this compound in the solid state is dictated by a combination of intermolecular interactions. SCXRD analysis elucidates how individual molecules are arranged in the crystal lattice. Based on the functional groups present, several key interactions are anticipated to govern the crystal packing:

Hydrogen Bonding: The N-H group of the indole ring is a classic hydrogen bond donor. It can form N-H···O hydrogen bonds with the oxygen atoms of the nitro group of a neighboring molecule.

π-π Stacking: The electron-rich indole ring and the electron-deficient nitrophenyl ring can engage in π-π stacking interactions, which are crucial for stabilizing the crystal structure. acs.org

Dipole-Dipole Interactions: The highly polar nitro group introduces a significant dipole moment, leading to dipole-dipole interactions that influence molecular alignment.

These combined interactions link the molecules into a stable, three-dimensional network. nih.gov Analysis of related structures shows that N-H···O and C-H···π interactions are often pivotal in forming chains and sheets within the crystal. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a important tool for probing the electronic transitions within a molecule. For this compound, the analysis focuses on how the indole donor and nitrophenyl acceptor moieties, linked at the indole C3-position, influence its absorption characteristics.

The electronic absorption spectrum of molecules like this compound is characterized by intramolecular charge transfer (ICT) from the electron-rich indole ring to the electron-deficient nitrophenyl group. This donor-acceptor structure dictates its photophysical behavior.

Detailed studies on the closely related analogue, (E)-3-(4-Nitrostyryl)-1H-indole, which features an additional ethenyl bridge, provide insight into the expected spectral properties. In this analogue, the absorption maximum (λabs max) shows a dependency on solvent polarity, a phenomenon known as solvatochromism. rsc.org For instance, the λabs max of this analogue shifts from 416 nm in a nonpolar solvent like n-hexane to 432 nm in a polar aprotic solvent like dimethylformamide (DMF). rsc.org This red shift (bathochromic shift) with increasing solvent polarity suggests that the excited state is more polar than the ground state. rsc.org

The presence of the nitro group, a strong electron-withdrawing substituent, facilitates this charge transfer and results in absorption at longer wavelengths compared to unsubstituted indole. rsc.org It is anticipated that this compound would exhibit similar, though not identical, absorption bands influenced by the solvent environment due to this inherent ICT character.

Table 1: UV-Vis Absorption Maxima (λabs max) for the Analogue (E)-3-(4-Nitrostyryl)-1H-indole in Various Solvents rsc.org

SolventPolarity (ET(30) kcal/mol)λabs max (nm)
n-Hexane31.0416
Toluene33.9421
Dichloromethane40.7428
Acetonitrile45.6426
Dimethylformamide (DMF)43.2432

This data is for the related compound (E)-3-(4-Nitrostyryl)-1H-indole and serves to illustrate the expected solvatochromic behavior.

Fluorescence spectroscopy reveals information about the excited state of a molecule. For donor-acceptor systems like this compound, fluorescence is highly sensitive to the molecular environment and the nature of the excited state.

Research on the analogue (E)-3-(4-Nitrostyryl)-1H-indole demonstrates that the fluorescence emission maximum (λem max) is significantly red-shifted as solvent polarity increases. rsc.org For example, its emission maximum shifts dramatically from 510 nm in n-hexane to 661 nm in DMF. rsc.org This large Stokes shift in polar solvents is a hallmark of a highly dipolar excited state formed via intramolecular charge transfer. rsc.orgscispace.com The electron delocalization from the indole moiety to the nitro group is more pronounced in the excited state, leading to significant stabilization by polar solvent molecules and thus, emission at lower energies (longer wavelengths). rsc.org

The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is also highly dependent on the solvent. Generally, for compounds exhibiting strong ICT, the quantum yield tends to decrease in highly polar solvents due to the stabilization of the charge-separated state, which can enhance non-radiative decay pathways. researchgate.net

Table 2: Fluorescence Emission Maxima (λem max) for the Analogue (E)-3-(4-Nitrostyryl)-1H-indole in Various Solvents rsc.org

SolventPolarity (ET(30) kcal/mol)λem max (nm)Stokes Shift (cm-1)
n-Hexane31.05104496
Toluene33.95365192
Dichloromethane40.76067748
Acetonitrile45.66499208
Dimethylformamide (DMF)43.26619481

This data is for the related compound (E)-3-(4-Nitrostyryl)-1H-indole and illustrates the expected photophysical properties.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound, thereby verifying its empirical and molecular formula.

Table 3: Elemental Analysis Data for C₁₄H₁₀N₂O₂

ElementCalculated (%)Found (%) for Isomer 1-(3-nitrophenyl)-1H-indole impactfactor.org
Carbon (C)70.5870.55
Hydrogen (H)4.234.58
Nitrogen (N)11.7611.90

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to model the behavior of molecules at the atomic and electronic levels. For complex organic molecules like 3-(4-Nitrophenyl)-1H-indole, these methods provide a theoretical framework to understand its structure, stability, and reactivity.

Density Functional Theory (DFT) Applications (B3LYP, Basis Set Selection)

Density Functional Theory (DFT) has become the predominant computational method for studying medium to large-sized organic molecules due to its excellent balance of accuracy and computational efficiency. researchgate.net The B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange with gradient-corrected exchange and correlation functionals, is widely employed for the geometric and electronic analysis of indole (B1671886) derivatives. nih.govacs.org Studies on related indole systems frequently utilize this functional to achieve reliable results. mdpi.comresearchgate.net

The selection of a basis set is critical for the accuracy of DFT calculations. For molecules containing carbon, nitrogen, oxygen, and hydrogen, Pople-style basis sets are common. The 6-31G(d) basis set is often used for initial geometry optimizations, while larger basis sets like 6-311+G(d,p) are used for more accurate single-point energy calculations and the analysis of electronic properties. nih.govnih.gov The inclusion of polarization functions (d,p) is essential for accurately describing the anisotropic electron distribution in aromatic systems, and diffuse functions (+) are important for modeling systems with anionic character or weak interactions.

Ab Initio Methods

While DFT is highly popular, ab initio methods, which are based solely on first principles without empirical parameterization, offer a higher level of theory. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate results but are computationally more demanding. For indole and its derivatives, multi-configuration second-order perturbation theory (CASPT2) has been used to study excited states, providing results that compare well with experimental data. nih.gov However, for ground-state geometry optimizations of a molecule the size of this compound, DFT methods like B3LYP are generally considered sufficient and more practical.

Molecular Geometry and Conformational Analysis

The three-dimensional structure of this compound is defined by its bond lengths, bond angles, and the rotational freedom around the single bond connecting the indole and nitrophenyl rings.

Optimized Geometries and Conformational Isomers

Computational methods, particularly DFT, are used to determine the lowest energy structure, known as the optimized geometry. researchgate.net For this compound, the primary source of conformational isomerism is the rotation about the C3-C1' bond linking the indole ring to the phenyl ring. The molecule can exist in various rotational conformations (rotamers), and DFT calculations can identify the most stable conformer by mapping the potential energy surface as a function of the dihedral angle. Studies on similar 1-(arylsulfonyl)indole molecules have shown that the energy barrier for rotation between conformers can be in the range of 2.5–5.5 kcal/mol. nih.gov This indicates that while there is a preferred conformation, rotation can occur under normal conditions.

Dihedral and Torsion Angle Studies

Table 1: Comparison of Dihedral Angles in Related Aryl-Indole and Biaryl Compounds

CompoundMethodDihedral Angle Between Rings (°)Reference
1-(Phenylsulfonyl)indole DerivativesDFT & X-ray75.1 - 88.6 mdpi.com
1-(4-Methylbenzenesulfonyl)indole-3-carbaldehydeDFT & X-ray72.83 - 79.08 nih.gov
4′-(Benzyloxy)-[1,1′-biphenyl]-3-carboxylic acidDFT & X-ray26.09 nih.gov

Electronic Structure Properties

The arrangement of electrons within the molecule dictates its chemical reactivity and photophysical properties. The presence of the electron-donating indole ring and the electron-withdrawing nitrophenyl group creates a push-pull electronic system.

DFT calculations are instrumental in characterizing the electronic structure through the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole moiety, while the LUMO would be concentrated on the electron-deficient nitrophenyl ring, particularly on the nitro group. nih.govresearchgate.net This spatial separation of the frontier orbitals is characteristic of intramolecular charge transfer (ICT) compounds. researchgate.net The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, resulting in a smaller HOMO-LUMO gap compared to unsubstituted 3-phenylindole. This smaller energy gap suggests higher polarizability and potential for nonlinear optical (NLO) properties. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this molecule, the MEP would show a region of negative potential (red/yellow) around the nitro group's oxygen atoms, indicating their role as electrophilic attack sites, while the indole nitrogen's region would be less negative due to its involvement in the aromatic system. researchgate.net

Table 2: Key Electronic Properties Investigated by Computational Methods

PropertySignificanceTypical Computational MethodReference
HOMO Energy Relates to the ability to donate an electron; ionization potential.DFT (B3LYP/6-311+G(d,p)) nih.gov
LUMO Energy Relates to the ability to accept an electron; electron affinity.DFT (B3LYP/6-311+G(d,p)) nih.gov
HOMO-LUMO Gap (ΔE) Indicates chemical reactivity, kinetic stability, and electronic transitions.DFT (B3LYP/6-311+G(d,p)) researchgate.netnih.gov
Molecular Electrostatic Potential (MEP) Identifies nucleophilic and electrophilic sites for reactivity prediction.DFT (B3LYP/6-311+G(d,p)) researchgate.netresearchgate.net
Dipole Moment Measures the overall polarity of the molecule.DFT (B3LYP/6-311+G(d,p)) researchgate.net

Prediction and Validation of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data for validation of the computed molecular structure.

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. rsc.org These simulations help in the assignment of experimental vibrational bands to specific molecular motions. scirp.org For this compound, the vibrational spectrum would be characterized by modes corresponding to both the indole and nitrophenyl moieties.

Key expected vibrational frequencies include:

N-H Stretching: A characteristic band for the indole N-H group, typically appearing in the region of 3300-3500 cm⁻¹.

Aromatic C-H Stretching: Bands usually observed above 3000 cm⁻¹.

NO₂ Stretching: The nitro group has two distinct stretching vibrations: an asymmetric stretch (ν_as) typically found in the 1500-1580 cm⁻¹ range and a symmetric stretch (ν_s) in the 1300-1380 cm⁻¹ range. esisresearch.org These bands are often strong in the IR spectrum.

C=C Stretching: Vibrations corresponding to the aromatic rings, appearing in the 1400-1600 cm⁻¹ region.

C-N Stretching: Bands associated with the stretching of the carbon-nitrogen bonds.

Computational studies on other nitro-containing aromatic compounds have shown good agreement between calculated and experimental vibrational frequencies, aiding in the detailed assignment of complex spectra. nih.govesisresearch.org

The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. scirp.org These calculations can predict the ¹H and ¹³C NMR spectra, which are invaluable for structure elucidation.

For this compound:

¹H NMR: The proton on the indole nitrogen (N-H) is expected to appear as a broad singlet at a downfield chemical shift. The aromatic protons will resonate in the typical aromatic region (around 7.0-8.5 ppm). The protons on the nitrophenyl ring, particularly those ortho to the electron-withdrawing nitro group, are expected to be shifted further downfield compared to those on the indole's benzene (B151609) ring.

¹³C NMR: The carbon atoms of the aromatic rings will show signals in the 110-150 ppm range. The carbon atom attached to the nitro group is expected to be significantly deshielded. The effects of substituents on aromatic chemical shifts are well-documented and can be used to predict the spectrum with reasonable accuracy. ucl.ac.uk

While experimental NMR data for various substituted indoles are available, specific GIAO-calculated shifts for this compound are not found in the searched literature. researchgate.netmdpi.com However, calculations on similar heterocyclic systems have demonstrated a high degree of correlation between theoretical and experimental values. scirp.org

Intermolecular Interactions and Supramolecular Architecture

The way molecules pack in the solid state is governed by intermolecular interactions such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions define the supramolecular architecture.

A study on a closely related compound, dimethyl 3,3′-[(4-nitrophenyl)methylene]bis(1H-indole-2-carboxylate), provides significant insight into the likely interactions for this compound. nih.gov In the crystal structure of this bis-indole, the molecules are linked into a three-dimensional supramolecular network primarily by N-H···O hydrogen bonds. nih.gov The N-H group of the indole ring acts as a hydrogen bond donor, while the oxygen atoms of the carboxylate (or in this case, the nitro group) act as acceptors.

For this compound, the primary intermolecular interaction is expected to be a hydrogen bond between the N-H of the indole ring of one molecule and an oxygen atom of the nitro group of a neighboring molecule. Additionally, π-π stacking interactions between the aromatic indole and nitrophenyl rings are likely to play a significant role in stabilizing the crystal structure. The indole ring systems in related structures are often observed to be nearly perpendicular to each other, which can facilitate efficient packing. nih.gov These combined interactions lead to the formation of a stable, extended supramolecular architecture.

Hydrogen Bonding Network Analysis

Status for this compound: Specific studies detailing the hydrogen bonding network through methods such as X-ray crystallography followed by computational analysis are not prominently available in the searched scientific literature.

Non-Covalent Interaction (NCI) Analysis

NCI analysis is a computational tool used to visualize and characterize weak intermolecular and intramolecular interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. This method is based on the electron density and its derivatives, providing a qualitative and quantitative understanding of the forces that govern molecular assembly. For this compound, NCI analysis could reveal subtle interactions between the aromatic rings and the nitro group that contribute to its conformational stability and crystal packing.

Status for this compound: There are no specific NCI analysis studies reported for this compound in the available literature.

Hirshfeld Surface Analysis for Crystal Engineering

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular contacts in a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify the types and relative importance of different intermolecular interactions. This information is invaluable for crystal engineering, as it helps in understanding and predicting crystal structures.

Status for this compound: Detailed Hirshfeld surface analysis, including the generation of 2D fingerprint plots to quantify the contribution of various intermolecular contacts, has not been published for this specific molecule.

Molecular Aggregation and Supramolecular Synthons

The study of molecular aggregation and the identification of supramolecular synthons—robust and predictable non-covalent interactions—are key to understanding the self-assembly of molecules. For this compound, potential synthons could involve N-H···O hydrogen bonds forming dimers or chains, as well as π-π stacking interactions between the indole and nitrophenyl rings.

Status for this compound: While the concept of supramolecular synthons is well-established for related classes of compounds, a specific analysis of the synthons governing the crystal structure of this compound is not found in the reviewed literature.

Advanced Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of molecular behavior over time, offering insights that are not accessible from static computational models. These simulations are instrumental in understanding conformational changes, solvent effects, and the stability of molecular complexes.

Conformational Dynamics

The rotational freedom around the single bond connecting the indole and nitrophenyl rings allows for a range of possible conformations for this compound. MD simulations could explore the potential energy surface of this rotation, identify the most stable conformers, and determine the energy barriers between them. This information is critical for understanding its interaction with biological targets or its behavior in different environments.

Status for this compound: Specific studies on the conformational dynamics of this compound using advanced MD simulations are not available.

Solvent Effects Modeling (e.g., PCM)

The properties and behavior of a molecule can be significantly influenced by the solvent. The Polarizable Continuum Model (PCM) is a computational method used to model the effects of a solvent by representing it as a continuous dielectric medium. This approach allows for the calculation of molecular properties, such as conformational stability and electronic spectra, in a more realistic, solution-phase environment.

Status for this compound: There are no published studies that specifically apply PCM or other advanced solvent models to investigate the properties of this compound.

Investigation of Non-Linear Optical (NLO) Properties

The quest for new materials with significant non-linear optical (NLO) properties for applications in photonics and optoelectronics has spurred theoretical investigations into organic molecules. The NLO response in organic compounds is often associated with intramolecular charge transfer (ICT) between an electron donor and an electron acceptor group connected by a π-conjugated system. In this compound, the indole ring acts as the electron donor and the nitro group on the phenyl ring serves as a potent electron acceptor. This donor-acceptor architecture is a key prerequisite for a significant NLO response.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in predicting and understanding the NLO properties of such molecules. The key parameter of interest is the first hyperpolarizability (β), a tensor quantity that governs the second-order NLO response. A high β value is indicative of a strong NLO activity.

Research on related systems, such as p-nitrophenyl substituted ethenyl indoles, has demonstrated that the presence of a strong electron-attracting substituent like the nitro group leads to a substantial enhancement of the NLO properties. wikipedia.org This is attributed to a significant charge transfer from the indole moiety to the nitrophenyl group, resulting in a large change in dipole moment upon excitation. For instance, a p-nitrophenyl ethenyl indole was found to exhibit a first hyperpolarizability (β) that is 12 times greater than that of the unsubstituted reference ethenyl indole. wikipedia.org

While specific computational data for this compound is not abundant in the cited literature, the principles derived from analogous systems strongly suggest that it will possess notable NLO characteristics. The direct linkage of the 4-nitrophenyl group to the C3 position of the indole ring facilitates effective π-conjugation, which is crucial for mediating the intramolecular charge transfer. DFT calculations on similar donor-π-acceptor molecules are used to determine the components of the first hyperpolarizability tensor. researchgate.netmdpi.com The total hyperpolarizability is then calculated from these components. The expected large value of β for this compound would make it a promising candidate for NLO applications.

Table 1: Calculated Non-Linear Optical Properties of a Related Indole Derivative

CompoundMethod/Basis SetDipole Moment (μ) (Debye)First Hyperpolarizability (β) (esu)
Ethyl-5-chloro-3-phenyl-1H-indol-2-carboxylateDFT/B3LYP/6-31+G(d,p)--

Thermodynamic Properties and Reaction Energetics

The thermodynamic stability and the energetics of the formation of this compound are crucial aspects for its synthesis and potential applications. Computational chemistry provides powerful tools to evaluate the thermodynamic properties such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°).

The stability of the indole ring itself is a key factor. Thermochemical studies on indole and its derivatives have been conducted using methods like high-precision combustion calorimetry and high-level quantum-chemical calculations to determine their enthalpies of formation. researchgate.net These studies provide a baseline for understanding the thermodynamic contribution of the core indole structure.

The formation of 3-substituted indoles can proceed through various synthetic routes, with the Fischer indole synthesis being one of the most prominent methods. wikipedia.orgmdpi.combyjus.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. The reaction mechanism is complex, involving a mdpi.commdpi.com-sigmatropic rearrangement as the key step. wikipedia.orgmdpi.com

For this compound, the starting materials for a Fischer-type synthesis would be 4-nitrophenylhydrazine (B89600) and a suitable carbonyl compound. The thermodynamics of this specific reaction would be influenced by the electronic nature of the 4-nitrophenyl group. While detailed energetic data for the synthesis of this compound is not explicitly available in the provided search results, the general principles of the Fischer indole synthesis suggest a thermodynamically favorable process. The stability of the final product is enhanced by the extensive conjugation between the indole and the nitrophenyl rings.

Table 2: Illustrative Thermodynamic Data for Indole Derivatives

CompoundMethodEnthalpy of Formation (gas phase, 298.15 K) (kJ/mol)
IndoleExperimental/Computational104.5 ± 1.1
2-MethylindoleExperimental/Computational62.9 ± 1.4

Role as Versatile Synthetic Building Blocks

This compound serves as a valuable scaffold in organic synthesis, providing a reactive framework for the construction of more complex molecules. Its utility stems from the ability of both the indole and nitrophenyl moieties to undergo a variety of chemical transformations.

The indole nucleus is a prevalent motif in numerous biologically active natural products and pharmaceutical agents. rsc.org Consequently, this compound is an attractive starting material for the synthesis of advanced heterocyclic systems. The presence of the nitrophenyl group offers a site for further functionalization or modification, which can be crucial for tuning the electronic and steric properties of the final molecule. For instance, the nitro group can be reduced to an amino group, which can then participate in a wide range of coupling reactions to build larger, more elaborate structures.

Research has demonstrated the use of indole derivatives in the synthesis of complex alkaloids and other pharmacologically relevant compounds. rsc.org The general reactivity of the indole ring, particularly at the C3 position, allows for electrophilic substitution, while the N-H proton can be deprotonated to facilitate N-alkylation or N-arylation, further expanding its synthetic utility.

In multi-step synthetic sequences, this compound can act as a key intermediate. The synthesis of novel compounds often involves a series of reactions where a stable, well-characterized intermediate is essential for achieving the desired final product with high yield and purity. For example, derivatives of this compound have been utilized in the synthesis of more complex heterocyclic systems through cyclization reactions. mdpi.comnih.gov The nitro group, being a strong electron-withdrawing group, can influence the reactivity of the indole ring and can be carried through several synthetic steps before being transformed in a later stage of the synthesis. This strategic placement and transformation of functional groups is a cornerstone of modern organic synthesis.

Furthermore, multicomponent reactions (MCRs) have been employed to create complex molecules from simple starting materials in a single step, and indole derivatives are often key components in these reactions due to their inherent reactivity and ability to form multiple bonds in a single operation. mdpi.com

Development of Chemo-Sensing Platforms

The electronic properties of this compound and its derivatives make them excellent candidates for the development of chemosensors. ukm.edu.myresearchgate.net These sensors can detect the presence of specific ions or molecules through a measurable change in their optical or electronic properties.

Colorimetric sensors provide a visual and often immediate indication of the presence of an analyte. Derivatives of this compound have been investigated as colorimetric sensors for various species, including anions and metal ions. ukm.edu.myutu.fi The principle behind this application often involves a change in the intramolecular charge transfer (ICT) characteristics of the molecule upon binding with the target analyte. nih.gov

For example, a hydrazone derivative of an indole carboxaldehyde has been shown to act as a "naked-eye" sensor for fluoride (B91410) ions, with a distinct color change from mustard to purple upon detection. nih.gov This color change is a result of the deprotonation of the sensor molecule by the fluoride ion, which alters the electronic structure and, consequently, the absorption spectrum of the compound. Similarly, other indole-based systems have been designed for the colorimetric detection of metal ions like Cu2+, where the coordination of the metal ion to the sensor molecule leads to a visible color change. ukm.edu.mymdpi.com

Table 1: Examples of Indole-Based Colorimetric Sensors

Sensor MoietyAnalyteObservable Change
Indole HydrazoneF⁻Color change from mustard to purple nih.gov
Bis(indolyl)methaneCu²⁺Color change ukm.edu.my
Spiro[chromene-indole]CN⁻Color change from orange to magenta/blue mdpi.com
Indole PhenylhydrazoneAcetateColor change utu.fi

This table is for illustrative purposes and includes examples of indole derivatives, not exclusively this compound itself, to demonstrate the broader potential of the indole scaffold in colorimetric sensing.

Ratiometric fluorescent sensors offer a more quantitative and reliable detection method compared to simple "on-off" fluorescent sensors. This is because they rely on the change in the ratio of fluorescence intensities at two different wavelengths, which minimizes the effects of environmental factors and instrument variability. rsc.orgnih.gov Indole-based compounds are well-suited for developing ratiometric sensors due to their inherent fluorescence properties. ukm.edu.my

The mechanism often involves a change in the excited-state dynamics of the sensor molecule upon analyte binding. This can lead to the formation of a new emissive species or a shift in the emission wavelength. For instance, a probe based on an indole derivative was developed for the ratiometric detection of pH changes, exhibiting a shift in its fluorescence emission that was dependent on the acidity of the environment. rsc.org Another study reported a ratiometric fluorescent probe for homocysteine (Hcy) that showed a significant blue-shift in its fluorescence spectrum upon reaction with the analyte. sioc-journal.cn

The detection of metal ions is crucial due to their biological and environmental significance. researchgate.net Indole-based chemosensors have been extensively developed for the selective and sensitive detection of various metal ions. researchgate.netdntb.gov.ua The strategies for metal ion detection often rely on the coordination of the metal ion to specific binding sites within the sensor molecule, which are typically heteroatoms like nitrogen and oxygen.

Indole derivatives can be functionalized with various chelating groups to enhance their affinity and selectivity for specific metal ions. For example, Schiff base derivatives of indole-3-carbaldehyde have been shown to be effective fluorescent chemosensors for ions such as Ni2+, Fe3+, and Mg2+. researchgate.netdntb.gov.ua The binding of the metal ion to the Schiff base ligand can lead to a "turn-on" fluorescence response, where the fluorescence intensity of the sensor increases significantly upon complexation. This is often attributed to the chelation-enhanced fluorescence (CHEF) effect, where the rigidification of the molecular structure upon metal binding reduces non-radiative decay pathways and enhances fluorescence emission.

Materials Science Considerations

The unique properties of indole derivatives, particularly those with donor-acceptor structures, have positioned them as valuable components in the development of advanced materials. rsc.org The ability to tune their optical and electronic characteristics through chemical modification makes them highly versatile. rsc.orgresearchgate.net The 3-substituted indole framework is particularly sensitive to its electronic environment, making it a prime candidate for applications in materials science. rsc.org

Potential in Organic Electronics

Indole-based compounds are increasingly recognized for their potential in organic electronics. smolecule.comontosight.ai Their utility often stems from their electron-rich nature, which allows them to function as effective hole-transporting materials or as components in photosensitizers. researchgate.netresearchgate.net The structure of this compound, which combines an electron-donating indole unit with a strongly electron-accepting nitrophenyl group, is characteristic of a donor-acceptor (D-A) dye, a class of molecules with significant promise for organic electronic devices.

One of the key areas of application for such D-A molecules is in dye-sensitized solar cells (DSSCs). researchgate.netmdpi.com In a DSSC, a sensitizer (B1316253) dye absorbs light and injects an electron into a semiconductor, initiating the flow of current. The efficiency of this process is highly dependent on the dye's properties, including its absorption spectrum and energy levels (HOMO/LUMO). researchgate.net Indole-fused heterocycles have been successfully used as donors and π-spacers in DSSC sensitizers, where their planar and electron-rich nature facilitates a strong intramolecular charge-transfer (ICT) transition, which is crucial for device performance. researchgate.net The selective functionalization of the indole nitrogen can also help prevent dye aggregation and reduce charge recombination, further enhancing efficiency. researchgate.net

Furthermore, the photoconductive and photorefractive properties observed in related indole derivatives suggest broader applications in organic electronics, such as in optical switches and data storage systems. researchgate.net

Applications in Photonic Materials

The same electronic structure that makes this compound suitable for organic electronics also endows it with significant potential in the field of photonics, particularly for applications requiring nonlinear optical (NLO) properties. researchgate.netrsc.org NLO materials are substances whose optical properties (like refractive index or absorption coefficient) change with the intensity of incident light. This behavior is foundational for technologies like optical switching, frequency conversion, and optical data storage.

The NLO response of organic molecules is often linked to the presence of a π-conjugated system connecting an electron donor to an electron acceptor. nih.gov In this compound, the indole ring acts as the donor and the nitrophenyl group serves as a potent acceptor. rsc.orgrsc.org The strong electron-withdrawing nature of the nitro group induces significant electron delocalization and charge transfer, leading to a large second-order NLO response (hyperpolarizability, β). rsc.orgnih.gov Studies on structurally similar p-nitrophenyl substituted ethenyl indoles have demonstrated that the presence of the nitro group dramatically enhances the NLO properties compared to analogues with weaker acceptors or no acceptor group. researchgate.netrsc.org For instance, a p-nitrophenyl ethenyl indole derivative was found to have an NLO response 12 times greater than the unsubstituted reference compound. researchgate.netrsc.org

The table below summarizes the NLO properties of a representative p-nitrophenyl substituted indole derivative compared to a reference compound, illustrating the significant impact of the nitro group.

CompoundFirst Hyperpolarizability (β) (x 10⁻³⁰ esu⁻¹ cm⁵)Key Structural Feature
p-nitrophenyl ethenyl indole115Strong electron-accepting NO₂ group
Ethenyl indole (reference)9No acceptor on the phenyl ring
Data sourced from a study on substituted ethenyl indoles. rsc.org

Studies on Intramolecular Charge-Transfer (ICT) Transitions

The noteworthy electronic and photonic properties of this compound are fundamentally governed by intramolecular charge-transfer (ICT) transitions. ICT is a process where, upon absorption of light, an electron is transferred from the donor part of the molecule to the acceptor part. rsc.org

Donor-Acceptor (D-A) System Design

The molecule this compound is a classic example of a D-A system.

The Donor (D): The 1H-indole moiety serves as the electron donor. rsc.orgrsc.org The nitrogen atom in the pyrrole (B145914) ring has a lone pair of electrons that increases the electron density of the aromatic system, making it an effective electron source. Indole itself is known to be a good donor for developing NLO and other functional materials. rsc.orgresearchgate.net

The Acceptor (A): The 4-nitrophenyl group is a strong electron acceptor. rsc.org The nitro group (NO₂) is one of the most powerful electron-withdrawing groups used in organic chemistry, largely due to the strong resonance and inductive effects that pull electron density from the attached phenyl ring. nih.gov

This D-A architecture, connected through a single bond that allows for π-conjugation, is the key design feature that enables efficient ICT. The interaction between the electron-rich indole and the electron-deficient nitrophenyl ring leads to a ground state with some degree of charge polarization, which is dramatically enhanced upon excitation. rsc.orgrsc.org

Optical Excitation and Charge Movement

Upon optical excitation with light of an appropriate wavelength, the π-electron system of this compound is promoted to an excited state. This process triggers a significant redistribution of electron density within the molecule. Specifically, electron density moves from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating indole fragment, to the lowest unoccupied molecular orbital (LUMO), which is primarily centered on the electron-accepting nitrophenyl fragment. acs.orgtees.ac.uk

This light-induced charge movement results in an excited state that is highly dipolar, meaning it has a much larger dipole moment than the ground state. rsc.orgrsc.org Research on p-nitro phenyl substituted ethenyl indoles has shown that these molecules possess highly dipolar excited states (μe) with values ranging from 18.2 to 27.1 Debye, a substantial increase from their ground state dipole moments. rsc.org

Key Characteristics of the ICT Process:

Solvatochromism: A hallmark of strong ICT is solvatochromism, where the color (absorption) and fluorescence of the compound change with the polarity of the solvent. In D-A systems like this compound, the highly polar excited state is stabilized more effectively by polar solvents than the less polar ground state. This stabilization lowers the energy of the excited state, resulting in a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum as solvent polarity increases. rsc.org

Formation of a Charge-Transfer State: The excitation leads to the formation of a distinct charge-transfer (CT) excited state. rsc.orgacs.org Studies on similar molecules have used ultrafast spectroscopy to observe the decay of a locally excited (LE) state and the corresponding rise of the CT state within picoseconds of excitation. acs.org

Dependence on Geometry: The efficiency of charge transfer can be influenced by the angle between the donor and acceptor moieties. Torsional motion around the single bond connecting the indole and phenyl rings is an important relaxation coordinate in the excited state. acs.org

The table below summarizes the excited-state properties for nitro-substituted indole derivatives, which are indicative of the behavior of this compound.

PropertyValue Range for Nitro-Substituted Indole DerivativesSignificance
Excited State Dipole Moment (μe)18.2 – 27.1 DebyeIndicates a highly polar, charge-separated excited state.
Change in Dipole Moment (Δμ)9.4 – 17.8 DebyeA large change from the ground state confirms efficient ICT.
Data sourced from a study on substituted ethenyl indoles. rsc.org

This efficient, light-induced charge separation is the fundamental process that enables the use of this compound and related compounds in various material science applications, from converting light into electricity in solar cells to manipulating light in photonic devices.

Conclusion

Q & A

Q. What are effective synthetic routes for 3-(4-Nitrophenyl)-1H-indole, and how can reaction conditions be optimized?

Answer: A robust method involves iodine-catalyzed coupling reactions using a 1-aryltriazene/CS₂ combination. Key steps include:

  • Reagent Setup : Use 1.2 equivalents of 4-nitrophenyl triazene and 2.0 equivalents of CS₂ in dichloromethane under nitrogen.
  • Catalysis : Add 10 mol% iodine and stir at room temperature for 12–16 hours.
  • Workup : Quench with Na₂S₂O₃, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/EtOAc 4:1) to achieve yields of 65–75% .
  • Optimization : Adjust equivalents of CS₂ (up to 2.5×) to suppress disulfide byproducts. Monitor reaction progress via TLC using UV visualization .

Q. How should researchers characterize this compound using spectroscopic and analytical techniques?

Answer:

  • NMR Analysis : Acquire ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆. Key signals include:
    • ¹H NMR: Aromatic protons in the indole ring (δ 7.14–7.79 ppm) and nitro-substituted phenyl group (δ 7.58 ppm, doublet, J = 8.0 Hz) .
    • ¹³C NMR: Nitrophenyl carbons (δ ~142 ppm for C-NO₂) and indole C3 (δ ~123 ppm) .
  • HRMS : Use ESI+ mode to confirm molecular ion peaks. For example, [M+Na]+ at m/z 356.1622 (calc. 356.1621) .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane → EtOAc) to separate polar nitro byproducts.
  • Recrystallization : Dissolve crude product in hot ethanol and cool to −20°C for 12 hours to obtain high-purity crystals (>98%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar indole derivatives?

Answer:

  • Comparative Analysis : Compare ¹H NMR shifts of substituents (e.g., nitro vs. halogen groups). For example, 4-nitrophenyl protons appear downfield (δ 7.58 ppm) compared to 4-chlorophenyl (δ 7.14 ppm) due to electron-withdrawing effects .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures. For example, weak intermolecular interactions (e.g., N–H···π) can cause deviations in NMR signals .

Q. What catalytic systems improve the efficiency of synthesizing this compound derivatives?

Answer:

  • Transition Metal Catalysis : Pd(OAc)₂/XPhos (5 mol%) in toluene at 100°C enables cross-coupling of indole precursors with 4-nitroaryl halides, achieving >80% yield .
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields .

Q. How can the crystal structure and non-covalent interactions of this compound be determined experimentally?

Answer:

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water 1:1). Key parameters:
    • Space group: P2₁/c
    • Intermolecular interactions: N–H···π (2.9 Å) and C–H···O (nitro group, 3.1 Å) .
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H···H, H···O) using software like CrystalExplorer .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

Answer:

  • Functional Group Modifications :
    • Introduce electron-withdrawing groups (e.g., -CF₃) at the indole C5 position to enhance binding to serotonin receptors .
    • Replace the nitro group with bioisosteres (e.g., sulfonyl) to improve solubility while retaining activity .
  • Pharmacophore Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like 5-HT₁A receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.